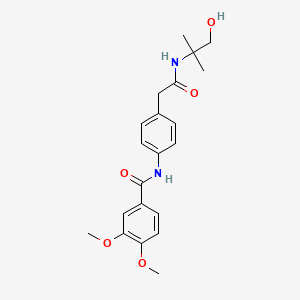![molecular formula C16H17FN2O2S B2715456 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide CAS No. 920415-61-8](/img/structure/B2715456.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties. These compounds, labeled with fluorine-18, have been studied for their potential in brain imaging and receptor distribution analysis, offering insights into serotonin levels and receptor binding ratios. Such research applications underscore the importance of these compounds in neuroscience and pharmacology (Lang et al., 1999).
Antitumor and Antimicrobial Applications
A series of mono- and difluorinated benzothiazoles have been synthesized and shown potent cytotoxic activity in vitro against specific cancer cell lines, indicating potential antitumor applications. Furthermore, the introduction of fluorine atoms and modifications in the benzothiazole scaffold have contributed to the development of compounds with significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Hutchinson et al., 2001).
Synthesis and Evaluation of Fluorobenzamides
New 5-arylidene derivatives bearing a fluorine atom have been synthesized and tested for their antimicrobial efficacy against a range of bacterial and fungal strains. The presence of the fluorine atom has been essential for enhancing antimicrobial activity, suggesting these compounds could serve as leads for the development of new antimicrobial drugs (Desai et al., 2013).
QSAR Studies and Antibacterial Agents
Design, synthesis, and quantitative structure-activity relationship (QSAR) studies of benzothiazole derivatives have revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies demonstrate the potential of benzothiazole derivatives in the development of new antibacterial agents, with specific compound modifications leading to enhanced activity (Palkar et al., 2017).
Antimicrobial and Antifungal Studies
Synthesized benzothiazole derivatives have been evaluated for their docking properties and antimicrobial activity, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and selected fungal strains. These findings suggest a potential pathway for designing more potent benzothiazole derivatives as antimicrobial agents (Anuse et al., 2019).
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-11-5-6-13-14(8-11)22-16(18-13)19(15(20)10-3-4-10)9-12-2-1-7-21-12/h5-6,8,10,12H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPDSQHWTYRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
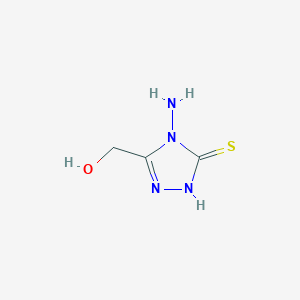

![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)

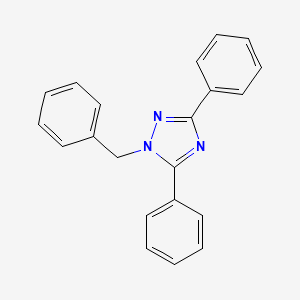
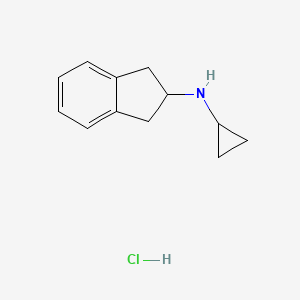
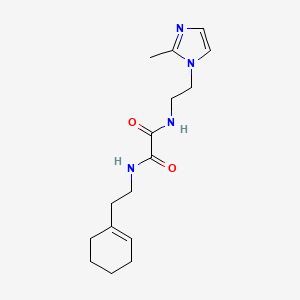
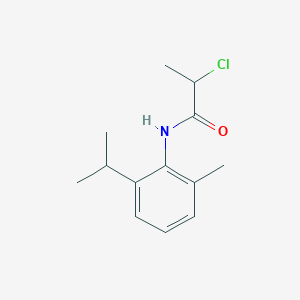
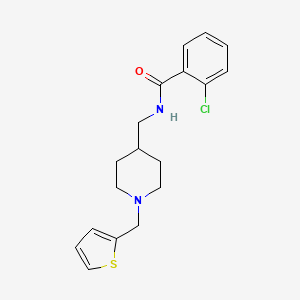


![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)
